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Compound of Interest

Compound Name: 11-Dodecynoic acid
CAS No.: 16900-60-0
Cat. No.: B093284

Get Quote

The "Clickable" Fatty Acid Surrogate
Executive Summary

11-Dodecynoic acid (11-DDA) is a terminal alkyne-functionalized fatty acid analogue (

). It serves as a bioorthogonal chemical probe, primarily used as a surrogate for lauric acid
(C12:0) to study protein lipidation (N-myristoylation) in live cells. Its terminal alkyne group acts
as a latent "handle," allowing researchers to conjugate fluorophores or affinity tags via Copper-
Catalyzed Azide-Alkyne Cycloaddition (CUAAC), or "click chemistry,” after cell lysis.
Additionally, 11-DDA functions as a mechanism-based inactivator (suicide substrate) for
specific Cytochrome P450 isoforms, particularly the CYP4A subfamily.

Part 1: Physicochemical Profile[1]

Critical Distinction: Do not confuse 11-Dodecynoic acid (Alkyne, Triple Bond) with 11-
Dodecenoic acid (Alkene, Double Bond). The alkyne is the specific probe required for click
chemistry applications.
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Property Data Notes

Distinct from the alkene (CAS
CAS Number 66974-21-8

65423-25-8).
Chemical Formula Linear chain, terminal alkyne.

Slightly lower than lauric acid
Molecular Weight 196.29 g/mol (200.32 g/mol ) due to

unsaturation.

Typically a white to off-white

Physical State Low-Melting Solid ) )
crystalline solid at RT.
Estimated based on

Melting Point ~40-45 °C homologous series (e.g., 10-
Undecynoic acid MP is 43°C).
Stock solutions (50-100 mM)

Solubility DMSO, Ethanol, CHCI3 are typically prepared in
DMSO.
Typical for long-chain

pKa ~4.8 P ] .g
carboxylic acids.

. ] N Store at -20°C under inert gas
Stability Light Sensitive

(Ar/N2) to prevent oxidation.

Part 2: The Terminal Alkyne — Reactivity & Click
Chemistry

The core value of 11-DDA lies in its bioorthogonality. The terminal alkyne is sterically small and
chemically inert under physiological conditions, allowing the molecule to be taken up by cells
and incorporated into proteins by N-myristoyltransferase (NMT) without disrupting native folding
or function.

Mechanism of Action: CUAAC

Once incorporated into the proteome, the alkyne handle is revealed upon cell lysis. It reacts
specifically with an azide-functionalized tag (e.g., Azide-Biotin or Azide-AlexaFluor) in the
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presence of a Cu(l) catalyst.

11-Dodecynoic Acid
(In Protein)

Azide-Tag + Stable Triazole
Fluorophore/Biotin Conjugate
( : ) Catalyzes "

-

-
-
-
-
-
-
-
-
=

Cu(l) Catalyst
(TBTA/Ascorbate)

Click to download full resolution via product page

Figure 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) mechanism used to
visualize 11-DDA incorporation.

Part 3: Biological Application — Metabolic Labeling
Protocol

This protocol is designed for the identification of N-myristoylated proteins in mammalian cell
culture.

Experimental Design

e Control: Cells treated with vehicle (DMSO) or Lauric Acid (non-clickable).
o Experimental: Cells treated with 11-DDA.

e Concentration: 20 uM — 100 uM. (Note: >100 uM may induce toxicity or off-target
incorporation).

Step-by-Step Workflow

Phase A: Metabolic Incorporation

o Seed Cells: Plate cells (e.g., HeLa, HEK293) to reach 70-80% confluency.
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 Starvation (Optional): Incubate in serum-low media for 1 hour to deplete endogenous fatty
acids.

e Pulse: Add 11-DDA (from 50 mM DMSO stock) to fresh media at a final concentration of 50
HM.

e Incubation: Incubate for 4-16 hours at 37°C. (Time depends on protein turnover rates).
Phase B: Lysis & Click Reaction

o Harvest: Wash cells 2x with cold PBS. Lyse in buffer containing 1% SDS (denaturation is
required to expose the alkyne).

o Prepare Click Mix: In a separate tube, mix reagents in this strict order to prevent copper
precipitation:

[¢]

PBS (to volume)

o

Azide-Tag (e.g., Azide-Rhodamine, 50 uM final)

[e]

TBTA Ligand (100 pM final) — Stabilizes Cu(l)

o

CuS0O4 (1 mM final)

[¢]

TCEP or Sodium Ascorbate (1 mM final) — Initiates reaction
o React: Add Click Mix to lysate. Incubate for 1 hour at Room Temp in the dark.

» Precipitate: Precipitate proteins (MeOH/Chloroform or Acetone) to remove unreacted free
dye.

Phase C: Analysis
e Resuspend pellet in SDS-PAGE loading buffer.

e Analyze via In-Gel Fluorescence scanning or Streptavidin-HRP blotting.
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Figure 2: Workflow for metabolic labeling of N-myristoylated proteins using 11-Dodecynoic
acid.

Part 4: Mechanism-Based Inhibition (Cytochrome
P450)

Beyond labeling, 11-DDA acts as a mechanism-based inactivator (suicide substrate) for
cytochrome P450 enzymes, specifically the CYP4A family (fatty acid hydroxylases).
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Mechanism of Inactivation[2][3]

e Binding: 11-DDA enters the CYP4A active site as a substrate analogue.
o Catalysis: The P450 attempts to hydroxylate the terminal carbon.

e Activation: Instead of hydroxylation, the terminal alkyne is oxidized to a highly reactive
ketene or radical intermediate.

o Alkylation: This intermediate covalently alkylates the heme porphyrin ring or a critical active-
site amino acid, irreversibly destroying enzyme activity.

Research Utility: This property is used to map the active site topology of CYP4A1 and
distinguish between

-hydroxylation and chain desaturation activities [1].

Part 5: Synthesis & Purification

For researchers requiring custom synthesis (e.g., isotopically labeled variants), the Jones
Oxidation of the corresponding alcohol is the most robust route.

Precursor: 11-Dodecyn-1-ol (Commercial or synthesized via alkyne zipper reaction).

Protocol:

Dissolution: Dissolve 11-Dodecyn-1-ol in Acetone (0.1 M). Cool to 0°C.

Oxidation: Dropwise addition of Jones Reagent (CrO3 / H2S0O4) until the orange color
persists.

o Note: The terminal alkyne is generally stable to Jones oxidation conditions if temperature
is controlled.

Quench: Add Isopropanol to quench excess oxidant (turns green).

Extraction: Dilute with water, extract with Diethyl Ether.

Purification: Recrystallization from Hexanes/Ethyl Acetate or Silica Gel Chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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